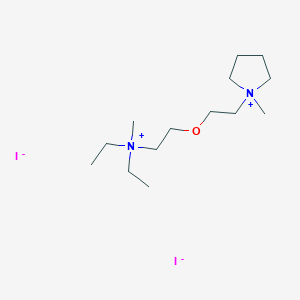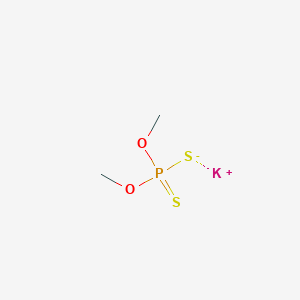
2-Amino-1-phenylethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-phenylethanol hydrochloride is a chemical compound with the molecular formula C8H11NO·HCl. It is a white solid that is soluble in water and has a melting point of 212°C .
Preparation Methods
The preparation of 2-Amino-1-phenylethanol hydrochloride can be achieved through several synthetic routes:
Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to produce 2-amino-1-phenylethanol, which is then converted to its hydrochloride salt.
Reduction of Mandelamide: Mandelamide can be reduced to 2-amino-1-phenylethanol, followed by conversion to the hydrochloride salt.
Resolution of Racemic Mixture: The racemic mixture of 2-amino-1-phenylethanol can be resolved using di-O-p-toluoyltartaric acid to obtain optically pure 2-amino-1-phenylethanol, which is then converted to its hydrochloride salt.
Chemical Reactions Analysis
2-Amino-1-phenylethanol hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-phenylethanol hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-phenylethanol hydrochloride involves its interaction with neurotransmitter receptors in the nervous system. It acts as an agonist or antagonist at these receptors, modulating the release and uptake of neurotransmitters like dopamine, norepinephrine, and epinephrine . This modulation affects various physiological processes, including mood, cognition, and cardiovascular function .
Comparison with Similar Compounds
2-Amino-1-phenylethanol hydrochloride is similar to other compounds like:
Phenylethanolamine: Shares a similar structure but lacks the hydrochloride group.
Norphedrine: Another related compound with similar pharmacological properties.
DL-β-Hydroxyphenethylamine: A compound with a similar backbone but different functional groups.
The uniqueness of this compound lies in its specific interactions with neurotransmitter receptors and its potential therapeutic applications .
Properties
IUPAC Name |
2-amino-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDEDCMIQAOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40963403 |
Source


|
| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-43-7 |
Source


|
| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














